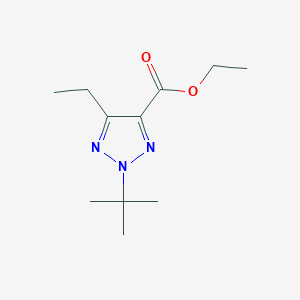
Ethyl 2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethyl group, a tert-butyl group, and a carboxylate ester functional group. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
Starting Materials: Ethyl azide and tert-butyl acetylene.
Catalyst: Copper(I) bromide (CuBr) or copper(I) iodide (CuI).
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C) for several hours.
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, increased safety, and higher yields. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted triazoles with various functional groups.
科学研究应用
Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biochemical processes. The compound’s effects are mediated through the inhibition of enzyme activity or modulation of receptor function, leading to changes in cellular pathways and physiological responses.
相似化合物的比较
Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound with no substituents.
Methyl-1,2,3-triazole: A similar compound with a methyl group instead of an ethyl group.
Phenyl-1,2,3-triazole: A compound with a phenyl group attached to the triazole ring.
Uniqueness
The presence of both ethyl and tert-butyl groups in Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate imparts unique steric and electronic properties, making it distinct from other triazole derivatives. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
ethyl 2-tert-butyl-5-ethyltriazole-4-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-6-8-9(10(15)16-7-2)13-14(12-8)11(3,4)5/h6-7H2,1-5H3 |
InChI 键 |
BHJSGRLWDVUJKI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(N=C1C(=O)OCC)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



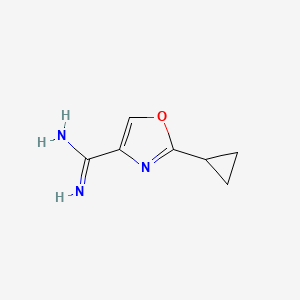
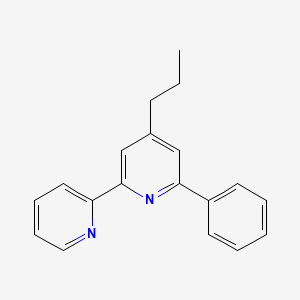
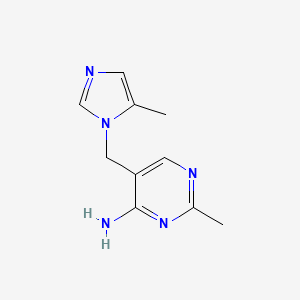

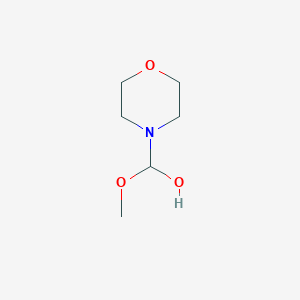
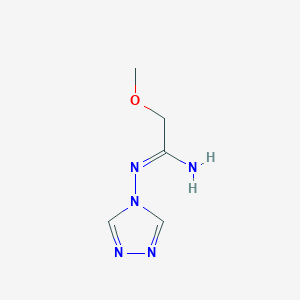
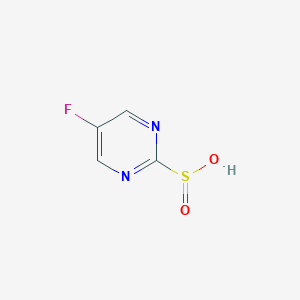
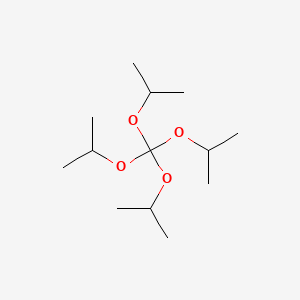
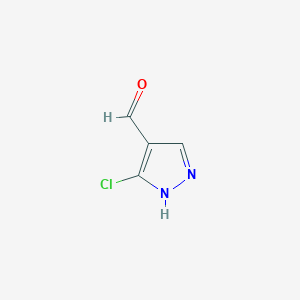


![N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)
![Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)
